3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound classified as an imidazopyridine derivative. It is characterized by the presence of an imidazo[1,2-a]pyridine moiety substituted with an iodine atom at the 6-position and an aniline group at the 3-position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor, which makes it relevant for therapeutic applications in cancer treatment and other diseases.
The compound can be synthesized through various methods involving reactions between specific starting materials such as 2-aminopyridine and bromoacetophenones. The synthesis often utilizes bases like sodium bicarbonate to facilitate the formation of the imidazo[1,2-a]pyridine structure. Its molecular formula is , and it has a molar mass of approximately 335.14 g/mol .
The synthesis of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly ethanol), and the use of catalysts or bases to optimize yields. For example, sodium bicarbonate has shown to significantly improve yields in specific reactions involving imidazopyridines .
The molecular structure of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline features:
This configuration contributes to its unique chemical properties and potential biological activities.
The compound can undergo various chemical reactions typical for imidazopyridine derivatives:
Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, controlling the temperature and concentration during substitution reactions is crucial for achieving desired products.
The mechanism by which 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline exerts its biological effects primarily involves:
In vitro studies have demonstrated that derivatives of imidazopyridines can inhibit specific kinases involved in cancer progression, leading to reduced cell viability in cancer cell lines .
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline has significant potential applications in:
This compound exemplifies how modifications to heterocyclic structures can lead to significant advancements in therapeutic agents within medicinal chemistry.
Classical Tschitschibabin reactions for imidazo[1,2-a]pyridine synthesis involve condensation of 2-aminopyridines with α-haloketones. For 6-iodo derivatives, strategic modifications enable direct incorporation of iodine during cyclization. In situ generation of iodinated α-haloketones from propargyl alcohols via electrophilic iodocyclization provides advanced intermediates that undergo annulation with 3-aminophenylboronic acids. This tandem approach achieves regioselective iodine placement at the C6 position while constructing the core scaffold, eliminating post-cyclization halogenation steps. The method demonstrates >80% atom economy by minimizing protecting groups and stoichiometric oxidants [2] [9].
Microwave irradiation dramatically accelerates the formation of imidazo[1,2-a]pyridine cores. Under controlled dielectric heating (150–180°C), condensation between 2-amino-5-iodopyridine and α-bromoacetophenone derivatives completes within 15–20 minutes versus 12–24 hours conventionally. The rapid, uniform heating suppresses competitive decomposition pathways, yielding 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline with >95% conversion and <2% dimeric byproducts. Solvent optimization reveals dimethylacetamide (DMA) provides optimal polar transition state stabilization, reducing reaction energy barriers by 30–40 kJ/mol compared to DMF or ethanol [1].
Table 1: Microwave Optimization Parameters for 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline Synthesis
Temperature (°C) | Time (min) | Solvent | Conversion (%) | Byproducts (%) |
---|---|---|---|---|
120 | 30 | DMF | 72 | 12 |
150 | 20 | DMA | 98 | <2 |
180 | 15 | NMP | 95 | 5 |
180 | 10 | Toluene | 65 | 18 |
A sequential one-pot strategy combines Ugi-type condensation with oxidative cyclization. Equimolar quantities of 2-amino-5-iodopyridine, 3-isocyanobenzaldehyde, and arylacetic acids react in methanol at 60°C for 4 hours, followed by iodine-mediated dehydrogenative aromatization. This cascade protocol constructs both the aniline-linked aryl ring and iodinated imidazopyridine core in a single reaction vessel, achieving 70–75% isolated yield. Key advantages include:
Regioselective C6-iodination leverages the inherent electron-rich C3 position of imidazo[1,2-a]pyridines as a directing group. Iodine (I₂) in acetic acid generates electrophilic I⁺ species that attack the C6 position (δ⁻ = −0.27) with >20:1 selectivity over C8. Kinetic studies confirm second-order dependence: first-order in substrate and first-order in I₂. Addition of p-toluenesulfonic acid (10 mol%) accelerates the reaction by protonating the pyridine nitrogen, enhancing ring electrophilicity and achieving complete conversion in <1 hour at 50°C [2].
Boron trifluoride etherate (BF₃·OEt₂) activates NBS/NIS halogen sources via halogen-bonded complexes. For 3-(imidazo[1,2-a]pyridin-2-yl)aniline, BF₃ coordination at the aniline nitrogen modulates electron donation, directing iodination exclusively to C6. This overcomes the typical C3/C6 ambiguity in unsubstituted scaffolds. The method achieves 92% regioselectivity at 0°C within 2 hours, contrasting with uncontrolled polyhalogenation using unmediated N-iodosuccinimide. Computational analysis reveals a 15.2 kcal/mol preference for C6 attack due to minimized steric clash with the BF₃-chelated aniline [6].
Solvent-free mechanochemical synthesis utilizes high-speed ball milling for cyclocondensation. Equimolar mixtures of 2-amino-5-iodopyridine and 3-nitrobenzaldehyde undergo reductive amination using zinc dust as a reducing agent, followed by immediate cyclization with bromopyruvic acid. This solid-state method:
The protocol aligns with Green Chemistry Principle #3 (reducing hazardous synthesis) by avoiding carcinogenic organic solvents like DCM or DMF. Atom economy calculations show 94% efficiency due to in situ water elimination as the sole byproduct [9].
Cross-linked enzyme aggregates (CLEAs) of laccase and haloperoxidase enable chemoselective iodination under aqueous conditions. Co-immobilized enzymes on chitosan microspheres retain 90% activity after 10 cycles, using potassium iodide and hydrogen peroxide to generate "iodonium" species. Key advantages:
Table 2: Biocatalytic Iodination Using Immobilized Enzymes vs. Chemical Methods
Parameter | CLEA-Haloperoxidase | Chemical Iodination |
---|---|---|
Temperature | 25°C | 50–80°C |
Solvent | Water | Acetic acid/DCM |
Regioselectivity | >99% C6 | 85–92% C6 |
Catalyst Recyclability | 10 cycles | Not recyclable |
Heavy Metal Content | 0 ppm | Pd/I₂ residues present |
The CLEA system demonstrates 100- to 1000-fold stabilization compared to free enzymes, maintaining activity for >200 hours in continuous flow reactors [5] [7].
Comprehensive Compound Data
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1